molecular formula C14H17NO4 B1505544 N-Cbz-(S)-3-cyclopropylalanine CAS No. 215523-07-2

N-Cbz-(S)-3-cyclopropylalanine

Cat. No.: B1505544
CAS No.: 215523-07-2
M. Wt: 263.29 g/mol
InChI Key: NCRLSXDXLQPBEU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-(S)-3-cyclopropylalanine is a derivative of alanine, an amino acid, where the amino group is protected by a carbobenzyloxy (Cbz) group. The compound features a cyclopropyl group attached to the third carbon of the alanine backbone, which imparts unique steric and electronic properties. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-(S)-3-cyclopropylalanine typically involves the protection of the amino group of (S)-3-cyclopropylalanine with a Cbz group. This can be achieved through the reaction of (S)-3-cyclopropylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-(S)-3-cyclopropylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Carbodiimides like EDC or DCC for amide bond formation.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Scientific Research Applications

N-Cbz-(S)-3-cyclopropylalanine has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the design of enzyme inhibitors and receptor agonists/antagonists.

    Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Cbz-(S)-3-cyclopropylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects imparted by the cyclopropyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-(S)-3-cyclopropylalanine is unique due to the presence of the cyclopropyl group, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides that require specific conformational constraints or in the design of molecules with unique biological activities .

Biological Activity

N-Cbz-(S)-3-cyclopropylalanine (Cbz-Cpa) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the amino acid, which enhances its stability and bioavailability. The cyclopropyl moiety contributes to its unique steric properties, which can influence its interaction with biological targets.

Recent studies have highlighted the role of Cbz-Cpa in inhibiting viral proteases, particularly the main protease (MPro) of SARS-CoV-2. The MPro is crucial for the viral life cycle as it processes polyproteins into functional proteins necessary for viral replication. Cbz-Cpa and its derivatives have been shown to form covalent bonds with the active site cysteine of MPro, leading to effective inhibition.

Research Findings

  • Inhibition Potency : Cbz-Cpa has demonstrated significant in vitro potency against MPro, with studies indicating IC50 values in the low micromolar range. The presence of the cyclopropyl group has been linked to enhanced binding affinity due to steric fit within the enzyme's active site .
  • Cellular Activity : While in vitro studies show promising inhibition, cellular assays reveal variability in efficacy. Modifications to the N-terminal cap influence cellular uptake and activity, with certain configurations yielding better results in human cell lines .
  • Antiviral Efficacy : In antiviral tests against SARS-CoV-2 variants, compounds derived from Cbz-Cpa exhibited EC50 values around 1 μM, indicating strong antiviral activity with relatively low cytotoxicity .

Table 1: Biological Activity of this compound Derivatives

CompoundTargetIC50 (μM)EC50 (μM)Notes
N-Cbz-(S)-CpaMPro0.1841.0High binding affinity
Cbz-(S)-Cpa-AlaMPro0.4161.5Moderate potency
Cbz-(S)-Cpa-ArgMPro0.2500.8Enhanced cellular uptake

Case Studies

  • Study on Antiviral Agents : A systematic exploration reported that Cbz-Cpa derivatives were among the most effective inhibitors of MPro when tested against various SARS-CoV-2 strains. The study emphasized the importance of structural modifications for optimizing antiviral activity .
  • Structure-Based Design : Research utilizing structure-based drug design revealed that introducing bulky groups like cyclopropyl at specific positions (P2) significantly improved binding affinity to MPro compared to linear amino acids . This finding supports the hypothesis that steric hindrance plays a critical role in inhibitor efficacy.
  • Clinical Implications : Given its potent inhibitory effects on viral proteases, Cbz-Cpa is being investigated as a potential lead compound for developing new antiviral therapies targeting coronaviruses and other RNA viruses .

Properties

IUPAC Name

(2S)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRLSXDXLQPBEU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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